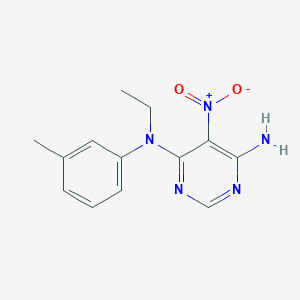![molecular formula C13H16F2N2O3 B2898649 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine CAS No. 2138192-60-4](/img/structure/B2898649.png)
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine, also known as JNJ-42165279, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine compounds, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. By blocking the NOP receptor, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine reduces pain perception and has potential anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis. In addition, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has several advantages for lab experiments. It is a selective NOP receptor antagonist, making it a useful tool for studying the role of the NOP receptor in pain, stress, and mood regulation. It also has potential therapeutic applications, making it a candidate for drug development. However, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on pain, inflammation, and neuroprotection.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine. One direction is to further elucidate its mechanism of action and its effects on pain, inflammation, and neuroprotection. Another direction is to study its safety and efficacy in humans, with the goal of developing it as a therapeutic agent for various diseases. In addition, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine could be used as a tool for studying the role of the NOP receptor in various physiological and pathological processes. Overall, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has potential therapeutic applications and is a promising compound for future research.
Synthesemethoden
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine can be synthesized using a multi-step process. The first step involves the reaction of 3,4-difluoroanisole with sodium hydride in the presence of a catalytic amount of tetrabutylammonium iodide. This results in the formation of 3,4-difluoromethoxyanisole. The second step involves the reaction of 3,4-difluoromethoxyanisole with 4-nitrophenylpiperidin-2-one in the presence of a catalytic amount of potassium carbonate. This results in the formation of 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been extensively studied for its therapeutic potential in various diseases. It has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have potential anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been shown to have potential neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3/c1-9-4-2-3-7-16(9)10-5-6-11(17(18)19)12(8-10)20-13(14)15/h5-6,8-9,13H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUFYWNRWDSALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2898570.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2898571.png)

![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide](/img/structure/B2898574.png)


![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)
![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)



![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)